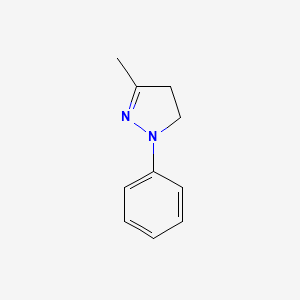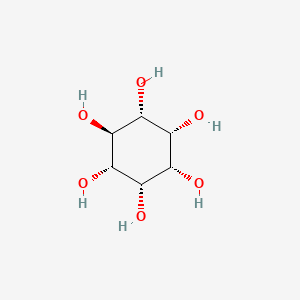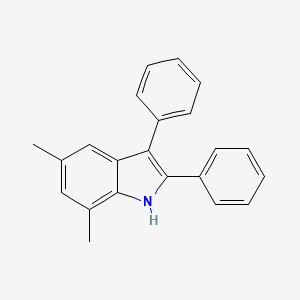
5,7-dimethyl-2,3-diphenyl-1H-indole
Übersicht
Beschreibung
5,7-Dimethyl-2,3-diphenyl-1H-indole is a heterocyclic aromatic organic compound It belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dimethyl-2,3-diphenyl-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst. For this compound, the starting materials would include 2,3-diphenyl-1H-indole and methylating agents to introduce the methyl groups at the 5 and 7 positions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and purity. The reaction conditions would be carefully controlled to ensure the selective formation of the desired product, with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 5,7-Dimethyl-2,3-diphenyl-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole-2,3-diones.
Reduction: Reduction reactions can convert it to dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: Dihydroindole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
5,7-Dimethyl-2,3-diphenyl-1H-indole has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex indole derivatives.
Biology: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 5,7-dimethyl-2,3-diphenyl-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. Its indole core allows it to bind to various biological macromolecules, influencing their activity. For instance, it may inhibit certain enzymes by mimicking the natural substrate or binding to the active site, thereby blocking the enzyme’s function.
Vergleich Mit ähnlichen Verbindungen
2,3-Diphenyl-1H-indole: Lacks the methyl groups at the 5 and 7 positions.
5,7-Dimethyl-1H-indole: Lacks the phenyl groups at the 2 and 3 positions.
2-Phenyl-1H-indole: Contains only one phenyl group at the 2 position.
Uniqueness: 5,7-Dimethyl-2,3-diphenyl-1H-indole is unique due to the presence of both methyl and phenyl groups, which confer distinct electronic and steric properties. These modifications can significantly influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
5,7-dimethyl-2,3-diphenyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N/c1-15-13-16(2)21-19(14-15)20(17-9-5-3-6-10-17)22(23-21)18-11-7-4-8-12-18/h3-14,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPFYAGTGRDXDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


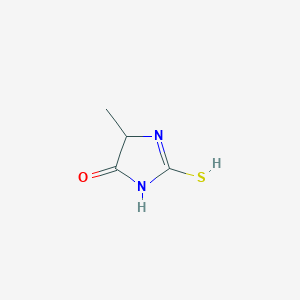
![N-(4-(5-Methoxybenzo[D]oxazol-2-YL)phenyl)-3-methylbenzamide](/img/structure/B7791236.png)
![1-methyl-4-[(E)-2-phenylethenyl]sulfonylbenzene](/img/structure/B7791240.png)
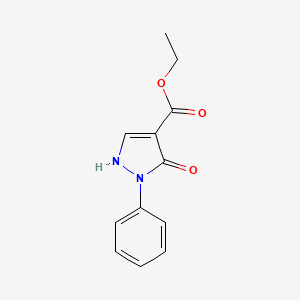
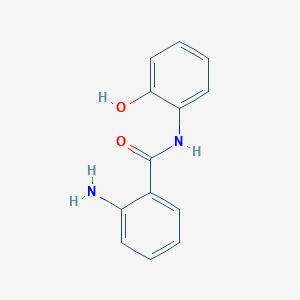
![(4Z)-2-(4-chlorophenyl)-4-[(4-methylanilino)methylidene]-1,3-oxazol-5-one](/img/structure/B7791267.png)

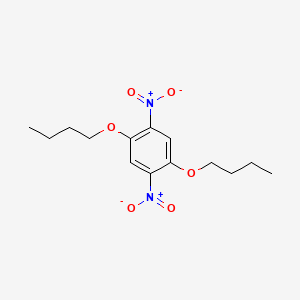
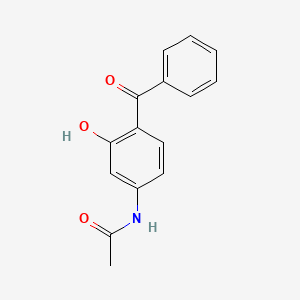
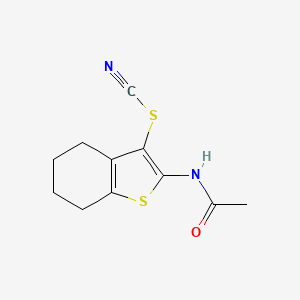
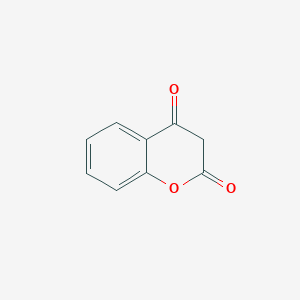
![4-[4-(dimethylcarbamoyl)phenoxy]-N,N-dimethylbenzamide](/img/structure/B7791297.png)
